molecular formula C15H30O2 B13927654 Ethyl 3-pentyloctanoate

Ethyl 3-pentyloctanoate

Cat. No.: B13927654
M. Wt: 242.40 g/mol
InChI Key: WKOLMZJPJFTUSC-UHFFFAOYSA-N
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Description

Ethyl 3-pentyloctanoate, also known as octanoic acid, 3-pentyl-, ethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-pentyloctanoate can be synthesized through the esterification reaction between octanoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:

Octanoic acid+EthanolAcid CatalystEthyl 3-pentyloctanoate+Water\text{Octanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Octanoic acid+EthanolAcid Catalyst​Ethyl 3-pentyloctanoate+Water

Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the ester.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and ethanol. Acidic hydrolysis is the reverse of esterification.

    Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products:

    Hydrolysis: Octanoic acid and ethanol.

    Reduction: Primary alcohols.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-pentyloctanoate finds applications in various fields:

Mechanism of Action

The mechanism of action of ethyl 3-pentyloctanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octanoic acid and ethanol, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and energy production .

Comparison with Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industries.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Ethyl propionate: Used in fragrances and as a solvent.

Uniqueness: Ethyl 3-pentyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butyrate results in different solubility, boiling point, and reactivity characteristics .

Properties

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

ethyl 3-pentyloctanoate

InChI

InChI=1S/C15H30O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h14H,4-13H2,1-3H3

InChI Key

WKOLMZJPJFTUSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)CC(=O)OCC

Origin of Product

United States

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